

Spectroscopic and Structural Elucidation of 10-Deacetylyunnanxane: A Technical Guide

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Compound of Interest		
Compound Name:	10-Deacetylyunnanxane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the taxane diterpenoid, **10-Deacetylyunnanxane**. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structural elucidation from the roots of Taxus x media.

Core Spectroscopic Data

The structural characterization of **10-Deacetylyunnanxane** was achieved through a combination of mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the elemental composition and molecular weight of **10-Deacetylyunnanxane**.

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula
FAB (Positive)	521 [M+H]+	C29H44O8



Nuclear Magnetic Resonance (NMR) Spectroscopy

The detailed structural framework of **10-Deacetylyunnanxane** was elucidated using 1 H and 13 C NMR spectroscopy. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for each nucleus.

Table 1: ¹H NMR Spectroscopic Data for **10-Deacetylyunnanxane** (CDCl₃)



Position	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J in Hz)
1	2.58	d	7.0
2	5.58	d	7.0
3	1.80	m	
5	4.90	d	8.5
6α	2.45	m	
6β	1.85	m	
7	4.45	m	
9	4.85	d	9.0
10	5.25	d	9.0
13	4.95	t	8.0
14α	2.20	m	
14β	2.05	m	
16	1.20	S	
17	1.80	S	
19	1.75	S	
20α	4.30	d	8.0
20β	4.15	d	8.0
2'	2.55	m	
3'	3.80	d	7.0
4'-OAc	2.05	S	
5'-OAc	2.10	S	
Me-2'	1.05	d	7.0
Me-3'	0.95	d	7.0



Table 2: ¹³C NMR Spectroscopic Data for **10-Deacetylyunnanxane** (CDCl₃)



Position	Chemical Shift (δ ppm)
1	46.5
2	79.0
3	42.5
4	81.0
5	84.5
6	35.5
7	71.0
8	58.0
9	75.5
10	76.0
11	134.0
12	142.0
13	72.0
14	38.0
15	43.0
16	27.0
17	21.0
18	15.0
19	12.0
20	76.5
1'	175.0
2'	43.5
3'	73.0



4'	170.5
5'	171.0
4'-OAc	21.0
5'-OAc	21.5
Me-2'	17.0
Me-3'	14.5

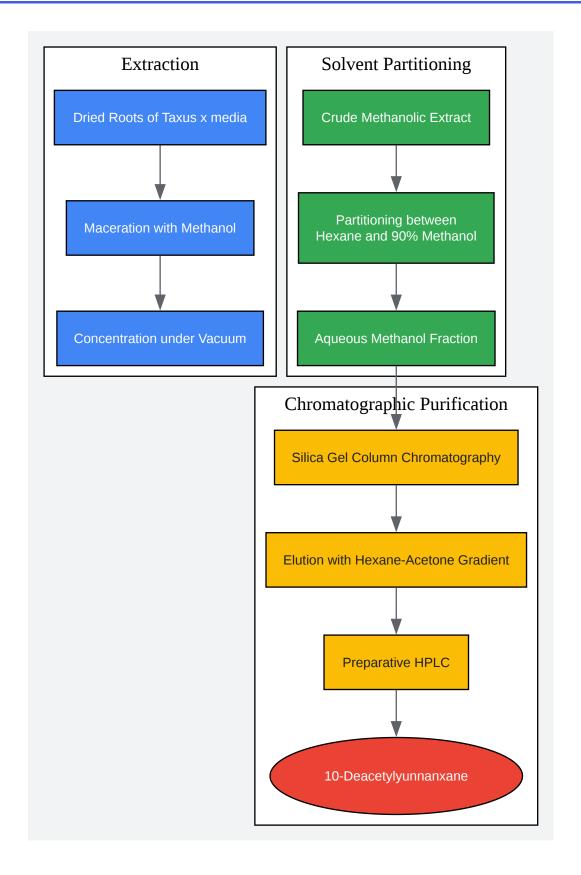
Experimental Protocols

The following methodologies were employed for the isolation and spectroscopic analysis of **10-Deacetylyunnanxane**.

Isolation of 10-Deacetylyunnanxane

The isolation of **10-Deacetylyunnanxane** from its natural source involves a multi-step extraction and chromatographic purification process.





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Fig. 1: Isolation workflow for 10-Deacetylyunnanxane.



Spectroscopic Analysis

Mass Spectrometry:

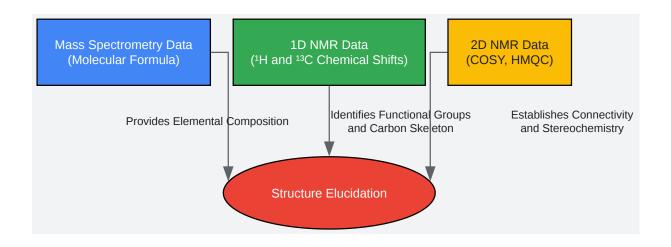
- Instrument: A high-resolution mass spectrometer equipped with a Fast Atom Bombardment (FAB) source.
- Matrix: 3-Nitrobenzyl alcohol.
- Mode: Positive ion mode.

NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).
- Solvent: Deuterated chloroform (CDCl₃).
- Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.
- Techniques: ¹H NMR, ¹³C NMR, DEPT, COSY, and HMQC experiments were performed to establish the complete structure and stereochemistry.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data follows a logical progression to elucidate the structure of **10-Deacetylyunnanxane**.



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Fig. 2: Logical flow for structure elucidation.

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